4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride
Description
Historical Context and Development
4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride emerged as part of broader efforts to optimize piperazine derivatives for pharmaceutical applications. Piperazine scaffolds gained prominence in the late 20th century due to their versatility in drug design, particularly in kinase inhibitors and antipsychotics. The acetylated variant was developed to enhance metabolic stability and solubility, addressing limitations observed in earlier piperazine-based compounds. Its synthesis aligns with methodologies described in patents for analogous structures, such as imatinib intermediates, where piperazine modifications improved target binding and pharmacokinetics.
Position in Piperazine-Derived Chemical Classification
This compound belongs to the benzylpiperazine subclass, characterized by a piperazine ring connected to a benzyl group (Table 1). Unlike phenylpiperazines, which link directly to aromatic systems, benzylpiperazines feature a methylene bridge, offering conformational flexibility. The acetyl group at the 4-position of the piperazine ring introduces steric and electronic effects critical for receptor interactions.
Table 1: Classification of Piperazine Derivatives
| Subclass | Structural Feature | Example Compound |
|---|---|---|
| Benzylpiperazine | Piperazine-CH2-Benzene backbone | 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid |
| Phenylpiperazine | Piperazine directly bonded to benzene | 1-(3-Chlorophenyl)piperazine (mCPP) |
| Heteroarylpiperazine | Piperazine fused to heteroaromatic rings | Ciprofloxacin |
Fundamental Chemical Significance
The compound’s structure integrates three functional regions (Table 2):
- Benzoic acid moiety : Provides hydrogen-bonding capacity and acidity (pKa ≈ 4.2), facilitating salt formation.
- Methylene bridge : Enhances rotational freedom, enabling optimal positioning of the piperazine ring.
- 4-Acetylpiperazine : Modulates basicity (pKa ≈ 7.1) and steric bulk, influencing receptor affinity.
Table 2: Functional Groups and Their Roles
| Group | Role | Impact on Properties |
|---|---|---|
| Benzoic acid | Hydrogen bonding, solubility | Salt formation, crystallinity |
| Methylene bridge | Conformational flexibility | Adjusts spatial orientation |
| 4-Acetylpiperazine | Electron withdrawal, steric hindrance | Metabolic stability, selectivity |
The hydrochloride salt improves aqueous solubility (>50 mg/mL in water), a critical feature for bioavailability in drug formulations.
Nomenclature and Structural Identification
The systematic IUPAC name, 4-[(4-acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride , reflects its structure (Figure 1):
- Parent chain : Benzoic acid (position 4).
- Substituent : (4-Acetylpiperazin-1-yl)methyl group.
- Counterion : Hydrochloride.
Figure 1: Structural Representation
Chemical Formula: C₁₅H₂₀ClN₃O₃
SMILES: CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl
InChI Key: VCHHCVRGSMCDDS-UHFFFAOYSA-N
Properties
IUPAC Name |
4-[(4-acetylpiperazin-1-yl)methyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-11(17)16-8-6-15(7-9-16)10-12-2-4-13(5-3-12)14(18)19;/h2-5H,6-10H2,1H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWVQYVQSHIBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride typically involves the reaction of 4-(chloromethyl)benzoic acid with 1-acetylpiperazine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of nanofiltration membranes can also be employed to remove impurities and by-products, resulting in a high-purity product. The final product is typically obtained as a white crystalline powder with a purity of over 95%.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Pharmaceutical Applications
The primary application of 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride lies in its role as an intermediate in the synthesis of various pharmaceutical agents, most notably kinase inhibitors like Imatinib, which is used in cancer treatment. The compound's structural characteristics allow it to interact effectively with biological targets, influencing critical signaling pathways associated with cancer cell proliferation and metastasis .
Table 1: Key Pharmaceutical Applications
| Application | Description |
|---|---|
| Drug Synthesis | Intermediate for producing kinase inhibitors such as Imatinib |
| Biological Activity | Exhibits potential therapeutic effects due to its interaction with cell signaling pathways |
| Anticancer Agents | Involved in the development of drugs targeting specific cancer mutations |
Research indicates that compounds containing piperazine rings often demonstrate improved bioavailability and cellular permeability, enhancing their effectiveness as therapeutic agents. In vitro studies suggest that 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride may act as a substrate for P-glycoprotein, influencing its absorption and distribution within biological systems .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in relation to cancer treatment:
- Study on Chronic Myeloid Leukemia : A recent investigation highlighted the design of novel BCR-ABL inhibitors incorporating similar structural features to 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride, demonstrating substantial growth inhibition against both native and mutant forms of K562 cells .
Table 2: Summary of Case Studies
Mechanism of Action
The mechanism of action of 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and analgesic responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride (CAS 106261-49-8)
- Molecular Formula : C₁₃H₂₀Cl₂N₂O₂; MW : 307.22 g/mol .
- Key Difference : The piperazine ring has a methyl group instead of an acetyl group.
- Impact: Reduced steric bulk compared to the acetylated analog. Higher aqueous solubility due to the dihydrochloride salt form .
4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic Acid Hydrochloride (CAS 887399-47-5)
Salt Form and Physicochemical Properties
Key Observations :
- Dihydrochloride salts (e.g., CAS 106261-49-8) generally exhibit higher solubility than monohydrochloride forms due to increased ionic character .
- Hydrated forms (e.g., CAS 303134-03-4) require stringent storage to prevent dehydration, impacting long-term stability .
Biological Activity
4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride (CAS No. 1211327-33-1) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- Molecular Formula : C14H19ClN2O3
- Molecular Weight : 298.77 g/mol
- Structural Characteristics : The compound contains a benzoic acid moiety linked to a piperazine derivative, which is known to influence its biological interactions.
Pharmacological Effects
Research indicates that 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria.
- Antitumor Activity : The compound has been evaluated for its antitumor effects, particularly in inhibiting the proliferation of cancer cells. In vitro studies demonstrated significant cytotoxicity against human cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotective Effects : There is emerging evidence supporting the neuroprotective properties of this compound, which may be beneficial in neurodegenerative diseases. Research has pointed towards its ability to mitigate oxidative stress and inflammation in neuronal cells.
The mechanisms underlying the biological activities of 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride are still being elucidated. Current hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It is suggested that the compound interacts with various signaling pathways, including those related to apoptosis and cell cycle regulation.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride involved testing against a panel of Gram-positive and Gram-negative bacteria. Results showed:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
This study highlights the potential application of this compound in developing new antibacterial agents.
Case Study 2: Antitumor Activity in Cancer Cell Lines
In vitro studies assessed the cytotoxic effects of the compound on several cancer cell lines:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
Results indicated:
- Significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 8 to 12 µM across different cell lines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A validated approach involves reacting a benzoic acid derivative (e.g., 4-chloromethylbenzoic acid) with 4-acetylpiperazine under alkaline conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. Reaction optimization should consider temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize byproducts like N-oxides or reduced intermediates .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Stability is pH-dependent; avoid exposure to strong acids/bases. Analytical monitoring via HPLC (e.g., C18 column, UV detection at 254 nm) is recommended to track degradation over time .
Q. What analytical techniques are suitable for structural characterization?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C) to verify acetylpiperazine and benzoic acid moieties. X-ray crystallography (if crystalline) can resolve bond angles (e.g., C–N–C angles in piperazine rings typically ~109.5°) and confirm hydrochloride salt formation .
Advanced Research Questions
Q. How do pH and temperature variations affect the compound’s reactivity in biological assays?
- Methodological Answer : At physiological pH (7.4), the acetylpiperazine group remains protonated, enhancing solubility and receptor-binding affinity. Elevated temperatures (>40°C) may destabilize the compound, leading to cleavage of the methylene bridge (confirmed via TGA/DSC analysis). Pre-incubate stock solutions at assay temperatures to control for thermal degradation .
Q. What strategies mitigate contradictory data in receptor-binding studies involving this compound?
- Methodological Answer : Contradictions may arise from:
- Solvent interference : Use DMSO-free buffers (e.g., saline with ≤0.1% Tween-80) to avoid artifactual receptor interactions.
- Batch variability : Validate purity (>98% via HPLC) and counterion content (Cl⁻ titration) across batches.
- Off-target effects : Perform competitive binding assays with structurally related analogs (e.g., 4-(4-methylpiperazin-1-yl)methyl derivatives) to isolate target-specific activity .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with metabolic enzymes (e.g., CYP3A4). QSAR models can optimize logP values by modifying the acetyl group or benzoic acid substituents. MD simulations (e.g., GROMACS) assess conformational stability in aqueous vs. lipid bilayer environments .
Safety and Handling
Q. What personal protective equipment (PPE) is required when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
